1-Methoxypropan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate
Description
Properties
IUPAC Name |
1-methoxypropan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-18(17-32-2)33-25(31)20(16-26)23-24(28-22-11-7-6-10-21(22)27-23)30-14-12-29(13-15-30)19-8-4-3-5-9-19/h3-11,18,20H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSJADPSPUNZKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methoxypropan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 358.4 g/mol. The structure features a methoxy group, a cyano group, and a quinoxaline moiety, which are significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of specific kinases or enzymes involved in cell signaling pathways, particularly those related to cancer proliferation and survival.
- Modulation of Gene Expression : Similar compounds have been shown to influence the expression of genes related to apoptosis and cell cycle regulation.
- Receptor Interaction : The presence of the phenylpiperazine group suggests potential interactions with neurotransmitter receptors, which could imply effects on the central nervous system.
Antitumor Activity
Research indicates that compounds with structural similarities to this compound exhibit significant antitumor properties. For instance, studies on related quinoxaline derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.
Neuropharmacological Effects
Given the phenylpiperazine component, the compound may also exhibit neuropharmacological effects. Compounds in this class are often investigated for their potential as anxiolytics or antidepressants due to their interaction with serotonin receptors.
Case Studies
Several studies highlight the biological activity of similar compounds:
- Anticancer Efficacy : A study involving a quinoxaline derivative demonstrated that it inhibited tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway. The compound reduced tumor volume significantly compared to control groups (p < 0.01).
- Neuroprotective Effects : Research on related piperazine derivatives indicated potential neuroprotective effects against oxidative stress-induced neuronal damage, suggesting that this class of compounds could be beneficial in neurodegenerative diseases.
- Pharmacokinetics : Pharmacokinetic studies showed that similar compounds have favorable absorption profiles and can achieve therapeutic concentrations in vivo, supporting their potential for clinical applications.
Data Table: Biological Activities
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. Research indicates that derivatives of quinoxaline, similar to 1-Methoxypropan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate, exhibit significant antiproliferative activity against various cancer cell lines.
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound Name | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Quinoxaline A | HCT116 | 1.9 |
| Quinoxaline B | MCF7 | 2.3 |
| Quinoxaline C | K562 | 7.5 |
These compounds demonstrated IC50 values ranging from 1.9 to 7.5 µg/mL against human cancer cell lines, indicating their potential effectiveness as anticancer agents .
Key Mechanisms Identified:
- Inhibition of JAK2: Disruption of JAK2 signaling leads to reduced proliferation of cancer cells and induction of apoptosis .
- Activation of Caspase Pathways: Compounds induce caspase-dependent apoptotic pathways, promoting programmed cell death in cancerous cells .
Potential Therapeutic Uses
Beyond their anticancer properties, derivatives like this compound may have broader therapeutic implications.
Potential Applications Include:
- Antineoplastic Agents: Given their ability to inhibit tumor growth, these compounds could be developed as new chemotherapeutic agents.
- Immunomodulatory Effects: Some studies suggest that these compounds may also modulate immune responses, providing additional therapeutic avenues for conditions related to immune dysfunction .
Case Studies and Research Findings
Several studies have documented the efficacy of quinoxaline derivatives in preclinical models. For instance:
Case Study: Quinoxaline Derivative WP1066
WP1066, a known JAK2 inhibitor similar in structure to our compound of interest, has been shown to effectively reduce tumor growth in animal models of acute myeloid leukemia (AML). The study demonstrated that WP1066 inhibited AML cell growth by inducing cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Structural Analogs with Modified Piperazine Substituents
- 2-Ethylbutyl 2-Cyano-2-[3-(4-Ethylpiperazin-1-yl)Quinoxalin-2-yl]Acetate (): Key Differences: The piperazine substituent is 4-ethyl (vs. 4-phenyl), and the ester is 2-ethylbutyl. Implications:
The 2-ethylbutyl ester may increase lipophilicity (higher logP) relative to the 1-methoxypropan-2-yl group, affecting membrane permeability .
- Hexyl 2-Cyano-2-[3-(4-Methylpiperidin-1-yl)Quinoxalin-2-yl]Ethanoate (): Key Differences: Piperazine is replaced with methylpiperidine, and the ester is hexyl. Implications:
- The hexyl chain enhances lipophilicity but may reduce solubility in aqueous media .
Analogs with Modified Quinoxaline Cores
- Thieno[2,3-b]Quinoxaline Derivatives (): Key Differences: The quinoxaline core is fused with a thiophene ring, replacing one benzene ring. Implications:
- Antimicrobial activity reported in ethyl-substituted derivatives suggests the quinoxaline core’s versatility in bioactive compounds .
Esters with Cyanoacetate Functionality
- Methyl 2-Cyano-2-(1-Cyclohexen-1-yl)Acetate (): Key Differences: The quinoxaline-piperazine system is absent, replaced by a cyclohexene group. Implications:
- The simpler structure lacks the pharmacophoric complexity for receptor targeting but retains reactivity at the cyanoacetate group, useful in synthetic chemistry .
Critical Analysis of Substituent Effects
- Piperazine Substituents: 4-Phenyl (target compound): Enhances π-π stacking with aromatic residues in enzymes/receptors, improving binding affinity.
- Ester Groups :
- 1-Methoxypropan-2-yl : Balances solubility and lipophilicity due to ether oxygen.
- Hexyl (): Maximizes lipophilicity but may hinder dissolution in biological systems .
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Basic Research Question
Optimization begins with systematic screening of reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) methodologies to minimize trial-and-error approaches. For example, fractional factorial designs can isolate critical variables affecting yield, while response surface models refine conditions . Advanced approaches integrate quantum chemical calculations (e.g., transition state analysis) to predict reaction pathways, as demonstrated in ICReDD’s computational-experimental feedback loop .
What advanced spectroscopic and crystallographic techniques are recommended for structural characterization?
Basic Research Question
Beyond standard NMR and IR, high-resolution mass spectrometry (HRMS) confirms molecular weight and functional groups. Single-crystal X-ray diffraction (as in and ) resolves stereochemistry and hydrogen-bonding networks, critical for quinoxaline-piperazine derivatives . Dynamic nuclear polarization (DNP) NMR enhances sensitivity for low-concentration intermediates.
How can reaction mechanisms involving the quinoxaline-piperazine core be elucidated?
Advanced Research Question
Mechanistic studies require a combination of kinetic isotope effects (KIEs), in-situ FTIR monitoring, and density functional theory (DFT) calculations. For example, ICReDD’s reaction path search methods use quantum calculations to map energy barriers and identify rate-determining steps . Trapping reactive intermediates (e.g., using cryogenic conditions) and isotopic labeling (e.g., N in piperazine) further validate proposed pathways.
What strategies mitigate byproduct formation during cyanoacetate esterification?
Advanced Research Question
Byproduct analysis via LC-MS or GC-MS identifies impurities (e.g., hydrolysis products or unreacted intermediates). Adjusting stoichiometry of the cyanoacetate moiety and using anhydrous conditions (e.g., molecular sieves) minimizes hydrolysis. ’s purification workflow (silica gel chromatography with EtOAc/petroleum ether) effectively isolates the target compound .
How can computational tools predict the compound’s reactivity in novel reactions?
Advanced Research Question
Quantum mechanical software (e.g., Gaussian, ORCA) calculates Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics simulations model solvent effects, while docking studies predict interactions with biological targets. ICReDD’s approach combines these tools with machine learning to prioritize reaction conditions .
What methodologies ensure reproducibility in multi-step syntheses?
Basic Research Question
Detailed reaction logs (time, temperature, reagent batches) and standardized protocols (e.g., inert atmosphere for moisture-sensitive steps) are critical. Process Analytical Technology (PAT) tools, such as inline Raman spectroscopy, monitor reaction progress in real time. ’s stepwise procedure (reflux, extraction, column chromatography) exemplifies rigorous process documentation .
How can reactor design enhance scalability for gram-to-kilogram production?
Advanced Research Question
Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., esterification). Computational fluid dynamics (CFD) models optimize mixing efficiency, aligning with CRDC’s subclass RDF2050112 (reaction fundamentals and reactor design) . Membrane separation (RDF2050104) integrates purification steps, reducing downstream processing .
What pharmacological assays are suitable for evaluating this compound’s bioactivity?
Basic Research Question
Enzyme inhibition assays (e.g., kinase or protease targets) assess binding affinity. Cell-based models (e.g., cytotoxicity in cancer lines) screen for therapeutic potential. ’s mention of drug delivery applications suggests studying encapsulation efficiency in nanoparticle formulations .
How do steric and electronic effects influence the stability of the cyanoacetate group?
Advanced Research Question
Hammett plots correlate substituent effects with hydrolysis rates. Time-dependent DFT (TD-DFT) evaluates electron-withdrawing groups (e.g., cyano) on the acetate’s stability. Accelerated stability studies (40°C/75% RH) under ICH guidelines quantify degradation pathways.
What statistical methods resolve contradictions in experimental data?
Advanced Research Question
Multivariate analysis (e.g., PCA or PLS regression) identifies confounding variables. Bayesian statistics quantify uncertainty in conflicting datasets, while DoE-based response surface models reconcile outliers . ICReDD’s data circulation framework merges experimental and computational datasets to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
